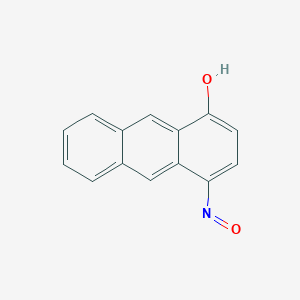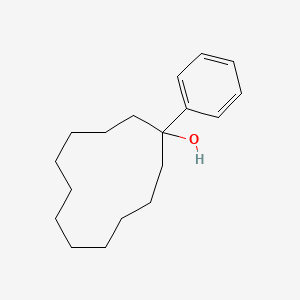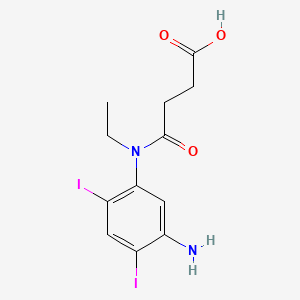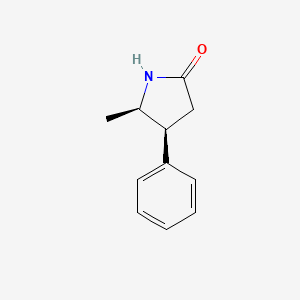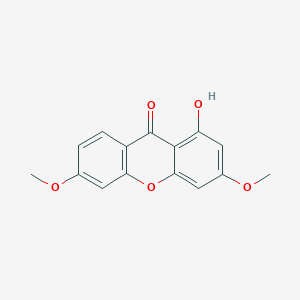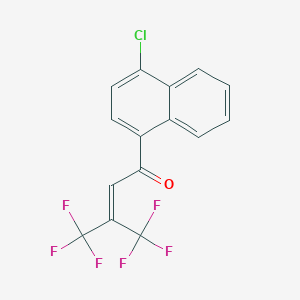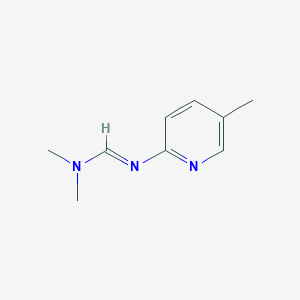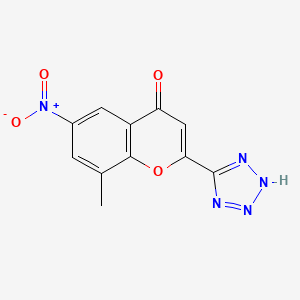
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the nitro and methyl groups through nitration and alkylation reactions, respectively. The tetrazolyl group is then introduced via a cyclization reaction involving azide and nitrile precursors under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitro group produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The tetrazolyl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The overall mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, lacking the nitro, methyl, and tetrazolyl groups.
8-Methyl-4H-1-Benzopyran-4-one: Similar structure but without the nitro and tetrazolyl groups.
6-Nitro-4H-1-Benzopyran-4-one: Contains the nitro group but lacks the methyl and tetrazolyl groups.
2-(1H-Tetrazol-5-yl)-4H-1-Benzopyran-4-one: Features the tetrazolyl group but lacks the nitro and methyl groups.
Uniqueness
4H-1-Benzopyran-4-one, 8-methyl-6-nitro-2-(1H-tetrazol-5-yl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, the methyl group influences its steric and electronic characteristics, and the tetrazolyl group provides additional sites for interaction with biological targets. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
38243-76-4 |
|---|---|
Molekularformel |
C11H7N5O4 |
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
8-methyl-6-nitro-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H7N5O4/c1-5-2-6(16(18)19)3-7-8(17)4-9(20-10(5)7)11-12-14-15-13-11/h2-4H,1H3,(H,12,13,14,15) |
InChI-Schlüssel |
MOCDFTDGVGUZIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1OC(=CC2=O)C3=NNN=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


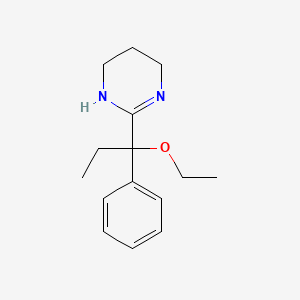
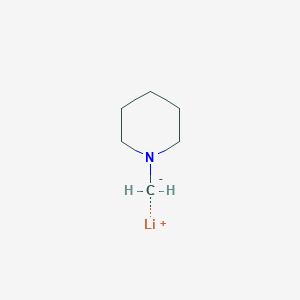
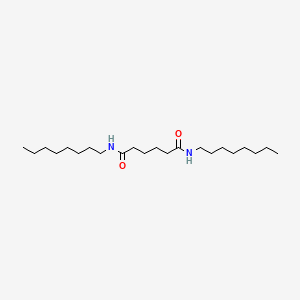

![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
